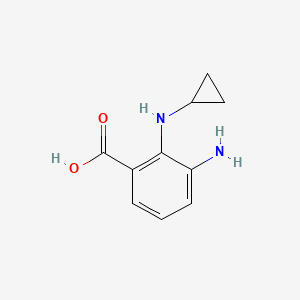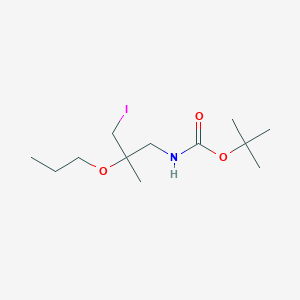
(3R)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles to form substituted imidazoles. This reaction typically proceeds under mild conditions and can include a variety of functional groups . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate, which enables the synthesis of substituted imidazoles under solventless microwave-assisted conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often employs high-yielding and efficient protocols. For example, the use of NHC-copper-catalyzed isocyanide insertion into alcohols followed by base-promoted cycloaddition with benzyl isocyanide derivatives is a straightforward method for producing imidazoles . Additionally, multicomponent reactions involving aldehydes, amines, and other reagents can be used to produce imidazole derivatives on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups present in the compound.
Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include catalytic HBr and DMSO for oxidation, and various reducing agents for reduction reactions . Substitution reactions often involve the use of halides or other electrophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield disubstituted imidazoles, while substitution reactions can produce a variety of substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
(3R)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other functional materials
Wirkmechanismus
The mechanism by which (3R)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or other biomolecules, influencing various biochemical pathways. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1H-benzo[d]imidazol-2-yl) (phenyl)methanone: This compound also features an imidazole ring and is used in similar applications.
1H-1,2,3-Triazole Analogs: These compounds share structural similarities with imidazoles and are used in various chemical and biological applications.
Uniqueness
(3R)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H11N3O2 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(1-methylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-2-9-7(10)5(8)4-6(11)12/h2-3,5H,4,8H2,1H3,(H,11,12)/t5-/m1/s1 |
InChI-Schlüssel |
KKWXCMHYUSBBBT-RXMQYKEDSA-N |
Isomerische SMILES |
CN1C=CN=C1[C@@H](CC(=O)O)N |
Kanonische SMILES |
CN1C=CN=C1C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Methyl(([4-(propan-2-YL)pyrimidin-2-YL]methyl))amine](/img/structure/B13307217.png)
![(([1-(Bromomethyl)-4-methylcyclohexyl]oxy)methyl)benzene](/img/structure/B13307225.png)


